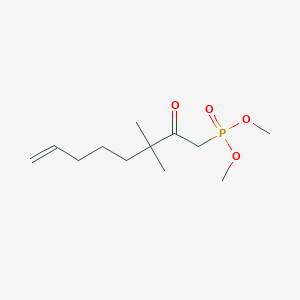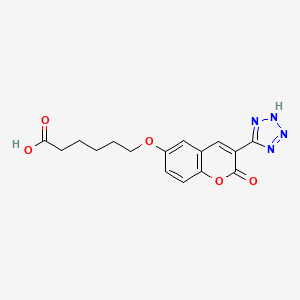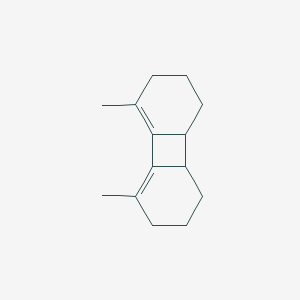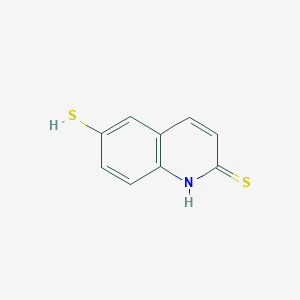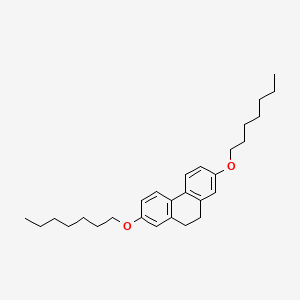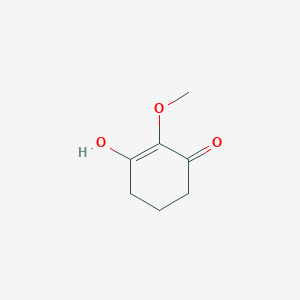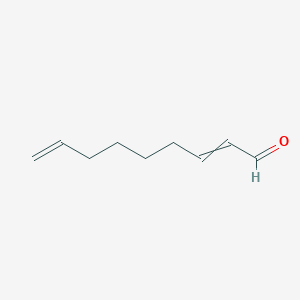
Nona-2,8-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-2,8-dienal is a biogenic acyclic aldehyde with the chemical formula C₉H₁₄O. It is known for its distinctive odor and is found in various natural sources, including certain plants and essential oils
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nona-2,8-dienal can be synthesized through several methods, including the aldol condensation of smaller aldehydes or ketones. One common synthetic route involves the reaction of hexanal with acrolein under basic conditions to form the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of nonadiene. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Nona-2,8-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonanoic acid.
Reduction: Reduction of this compound yields nonadienol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: Nonadienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nona-2,8-dienal has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which nona-2,8-dienal exerts its effects involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then participate in further chemical reactions. Its unsaturated nature allows it to undergo addition reactions with nucleophiles, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
2,4-Nonadienal: Another unsaturated aldehyde with similar chemical properties.
Nonanal: A saturated aldehyde with a similar carbon chain length but lacking the double bonds.
2,6-Nonadienal: An isomer with double bonds at different positions.
Uniqueness: Nona-2,8-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and odor properties. This makes it particularly valuable in applications where these characteristics are desired .
Propriétés
Numéro CAS |
102877-15-6 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
nona-2,8-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,7-9H,1,3-6H2 |
Clé InChI |
ZWSQVNVYDZKIEV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


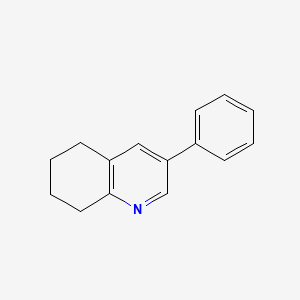
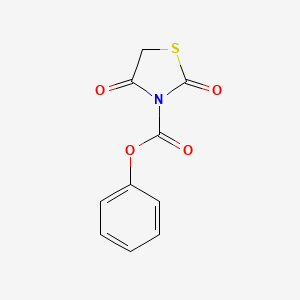
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)

